Cyclopent-3-enecarboxylic acid benzylamide

Anticonvulsant screening MES scPTZ

Cyclopent-3-enecarboxylic acid benzylamide (1-Cpc-BZA) is a privileged anticonvulsant scaffold with proven efficacy in MES, scPTZ, and 6 Hz seizure models (ED50 50.29 mg/kg). Its intermediate logP (2.60) and 1.67‑fold potency advantage over 2‑CF₃‑benzylamide analogs make it a superior choice for therapy‑resistant epilepsy research. ≥95% purity, a sharp melting point (114–116 °C), and a published 64% synthetic yield ensure batch-to-batch reproducibility for SAR studies, analytical method development, and solid‑state stability investigations.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B8184852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent-3-enecarboxylic acid benzylamide
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1C=CCC1C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H15NO/c15-13(12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2,(H,14,15)
InChIKeyFPXIZPKIIJPPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopent-3-enecarboxylic Acid Benzylamide – Key Physicochemical and Pharmacological Baseline for Research Procurement


Cyclopent-3-enecarboxylic acid benzylamide (CAS 40810-36-4, also referred to as 1-cyclopentene-1-carboxylic acid benzylamide, 1-Cpc-BZA) is a small-molecule benzylamide derivative of cyclopentene. It has been characterized as a broad-spectrum anticonvulsant agent in the NIH Anticonvulsant Screening Program, with quantitative activity data in multiple seizure models [1][2]. The compound exhibits a calculated logP of 2.60, a melting point of 114–116 °C, and is available at ≥95% purity from reputable chemical suppliers, making it a well-defined candidate for neuroscience and medicinal chemistry research [1].

Why Cyclopent-3-enecarboxylic Acid Benzylamide Cannot Be Replaced by Generic Cycloalkyl or Heterocyclic Benzylamides


Benzylamides of cyclopentane, cyclohexane, or picolinic acid share a common amide motif but diverge sharply in lipophilicity, seizure‑model coverage, and potency. For example, the saturated cyclopentane analog (Cpc-BZA) showed activity only in a pilocarpine‑induced status epilepticus model, whereas the target compound 1-Cpc-BZA demonstrated efficacy in maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and 6 Hz psychomotor seizure tests [1][2]. Simply substituting a different ring size or saturation state alters logP by ≥0.2 units and can abolish activity in key assays, making generic interchange scientifically invalid without head‑to‑head data [1].

Quantitative Differentiation Evidence: Cyclopent-3-enecarboxylic Acid Benzylamide vs. Closest Analogs


Broader Seizure‑Model Coverage Compared to Saturated Cyclopentane Analog

In a direct head‑to‑head study, 1-cyclopentene-1-carboxylic acid benzylamide (1-Cpc-BZA, compound 9) exhibited anticonvulsant activity in three distinct seizure models, whereas the saturated cyclopentanecarboxylic acid benzylamide (Cpc-BZA, compound 11) was active only in the pilocarpine‑induced status epilepticus model. This marked difference in seizure‑model coverage demonstrates that the cyclopentene double bond is critical for broad‑spectrum anticonvulsant activity [1][2].

Anticonvulsant screening MES scPTZ 6 Hz psychomotor seizure Pilocarpine-induced status epilepticus

Lipophilicity Differentiation: Lower logP than Saturated Cyclopentane and Cyclohexane Analogs

Calculated logP values for the benzylamide series reveal that the cyclopentene double bond reduces lipophilicity relative to the fully saturated analog. 1-Cpc-BZA has a calculated logP of 2.60, which is 0.20 units lower than cyclopentanecarboxylic acid benzylamide (logP 2.80) and 1.00 unit lower than cyclohexanecarboxylic acid benzylamide (logP 3.60). This physicochemical difference directly influences blood‑brain barrier penetration potential and CNS bioavailability [1].

Lipophilicity logP CNS penetration Physicochemical property QSAR

Superior 6 Hz Psychomotor Seizure Potency Compared to 2-Trifluoromethylbenzylamide Derivative

Cross‑study comparison with a later publication from the same research group shows that the parent benzylamide 1-Cpc-BZA is more potent in the 6 Hz psychomotor seizure test than its 2‑(trifluoromethyl)benzylamide analog. 1-Cpc-BZA exhibited a 6Hz‑EST ED50 of 50.29 mg/kg, whereas 1-cyclopentenecarboxylic acid 2‑(trifluoromethyl)benzylamide (compound 8 in the 2018 study) showed a 6 Hz ED50 of 84.13 mg/kg [1][2].

6 Hz seizure model Potency comparison Substituted benzylamide SAR

Physicochemical and Solid‑State Property Differences: Melting Point, Yield, and Purity

Synthetic and solid‑state characterization data from the primary literature and vendor specifications highlight tangible differences between 1-Cpc-BZA and its saturated analog. 1-Cpc-BZA was obtained with a melting point of 114–116 °C and 64% yield after purification, while the saturated Cpc-BZA melted at 92–93 °C (73% yield). Commercially, 1-Cpc-BZA is supplied at ≥95% purity with long‑term storage stability under dry, cool conditions [1].

Melting point Synthetic yield Purity Solid-state characterization

Highest‑Impact Application Scenarios for Cyclopent-3-enecarboxylic Acid Benzylamide Based on Quantitative Evidence


Broad‑Spectrum Anticonvulsant Lead Optimization Programs

The demonstrated activity in MES, scPTZ, and 6 Hz models positions 1-Cpc-BZA as a privileged starting scaffold for multi‑target antiepileptic drug discovery. Medicinal chemistry teams can use the compound to explore structure‑activity relationships around the cyclopentene core and benzylamide group while referencing its known ED50 values across three mechanistically distinct seizure tests [1].

CNS Penetration and Lipophilicity‑Guided Drug Design

With a calculated logP of 2.60—intermediate between the cyclopentane (2.80) and cyclohexane (3.60) analogs—1-Cpc-BZA serves as a reference compound for optimizing CNS drug‑likeness. Researchers can benchmark new analogs against this logP value to avoid excessive lipophilicity that often leads to poor solubility, high protein binding, and off‑target toxicity [1].

6 Hz Psychomotor Seizure Model‑Focused Screening

The compound’s 6Hz‑EST ED50 of 50.29 mg/kg and its 1.67‑fold potency advantage over the 2‑CF₃‑benzylamide analog make it a superior choice for laboratories employing the 6 Hz model as a primary screen for therapy‑resistant epilepsy. Procurement of 1-Cpc-BZA rather than halogenated benzylamide derivatives can improve assay sensitivity and reduce the amount of compound required per experiment [1][2].

Physicochemical and Solid‑State Reference Standard

The well‑characterized melting point (114–116 °C), defined commercial purity (≥95%), and published synthetic yield (64%) make 1-Cpc-BZA suitable as a reference standard for analytical method development, purity assay validation, and solid‑state stability studies. Its higher melting point relative to the saturated analog (92–93 °C) also indicates superior thermal stability for formulation and storage [1].

Quote Request

Request a Quote for Cyclopent-3-enecarboxylic acid benzylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.